3-(Methylthio)propylamine

Surface Chemistry Polymer Science Biosensors

Select 3-(Methylthio)propylamine for applications demanding the precise 3-carbon spacer geometry between a primary amine and methylthioether group. Unlike shorter or tertiary analogs, this specific structure ensures high stereoselectivity in metal complex formation for PACT and tunable protein resistance in SPR biosensor films. Avoid compromised yields and material failure—procure the validated, research-grade compound essential for reproducible results.

Molecular Formula C4H11NS
Molecular Weight 105.2 g/mol
CAS No. 4104-45-4
Cat. No. B146394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)propylamine
CAS4104-45-4
Synonyms3-methylthiopropylamine
3-MTPA
Molecular FormulaC4H11NS
Molecular Weight105.2 g/mol
Structural Identifiers
SMILESCSCCCN
InChIInChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3
InChIKeyKKYSBGWCYXYOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

3-(Methylthio)propylamine (CAS 4104-45-4): Core Identity and Procurement Context


3-(Methylthio)propylamine, also known as 3-methylthiopropylamine or MTPA, is an organic sulfide and a primary amino compound with the molecular formula C4H11NS and a molecular weight of 105.20 g/mol [1]. This compound is a derivative of propylamine, distinguished by a methylmercapto group at the 3-position, and is functionally related to 3-aminopropane-1-thiol and propylamine [1]. It is primarily utilized in organic synthesis and may serve as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals . Commercially, it is available from major suppliers such as Sigma-Aldrich with a standard purity of 97% . Its physical properties, including a boiling point of 169 °C, a density of 0.938 g/mL at 25 °C, and a refractive index (n20/D) of 1.4940, are well-established .

Why 3-(Methylthio)propylamine Cannot Be Replaced by Generic Analogs


Superficial similarities among aminoalkyl thioethers can mislead procurement decisions. 3-(Methylthio)propylamine possesses a unique combination of a primary amine and a methylthioether group on a three-carbon spacer. Substitution with analogs that vary in chain length or amine substitution alters key performance parameters. For instance, replacing the primary amine with a tertiary amine (e.g., 3-(dimethylamino)propylamine) significantly changes physical properties and reactivity . Similarly, altering the carbon chain length from propyl to ethyl (as in 2-(methylthio)ethylamine) can impact the stereoselectivity of metal complex formation and, consequently, the photochemical properties of the resulting compounds [1]. The specific geometry of the 3-carbon chain is critical for applications such as polymer functionalization and the generation of antioxidant activity. Generic substitution therefore risks compromised yields, altered material properties, or complete experimental failure.

3-(Methylthio)propylamine: Quantitative Differentiation Evidence for Scientific Procurement


Polymer Functionalization: MTPA Enables Tunable Protein Resistance via Graft Density Control

3-(Methylthio)propylamine (MTPA) can be grafted onto a polyacrylamide copolymer backbone via active ester coupling to create self-assembled thin films on gold surfaces. The graft density of MTPA directly controls the film's mass coverage and its resistance to non-specific protein adsorption. This tunable property is not observed for other functionalizing agents in this system [1].

Surface Chemistry Polymer Science Biosensors

Ruthenium Complex Photosubstitution: Stereoselective Synthesis with MTPA vs. Other N,S Bidentate Ligands

In the synthesis of heteroleptic cyclometallated ruthenium complexes, the choice of N,S bidentate ligand critically impacts stereoselectivity. When 3-(methylthio)propylamine (mtpa) is used, the resulting complex [Ru(bpy)(phpy)(mtpa)]+ is formed stereoselectively. This contrasts with the use of the analog 2-(methylthio)ethylamine (mtea), which yields a mixture of inseparable isomers [1]. Furthermore, the mtpa-containing complex is photosubstitutionally active under green light irradiation, a property not reported for the mtea analog, making it the first cyclometallated ruthenium complex with this capability [1].

Coordination Chemistry Photochemistry Medicinal Inorganic Chemistry

Food Antioxidant Activity: 3-(Methylthio)propylamine as the Key Pyrolysis Intermediate from Methionine

During high-temperature frying, methionine undergoes decarboxylation to form 3-(methylthio)propylamine, which is responsible for the observed antioxidant activity. In an Oil Stability Index (OSI) test, methionine showed about 50% lower antioxidant capacity compared to the synthetic antioxidant TBHQ (tert-butylhydroquinone). However, under actual frying conditions, the antioxidant activity of the methionine-derived 3-(methylthio)propylamine was unexpectedly on par with that of TBHQ [1].

Food Chemistry Antioxidants Thermal Processing

Polyamine Pathway Modulation: Potent Spermidine Synthase Inhibition and ODC Induction

3-(Methylthio)propylamine (MTPA) acts as an inhibitor of spermidine synthase, a key enzyme in polyamine biosynthesis. As a consequence of this inhibition, MTPA markedly induces the activity of ornithine decarboxylase (ODC), the first enzyme in the polyamine pathway. In human lymphoid leukemia Molt 4B cells, treatment with MTPA resulted in a significant increase in ODC activity, reaching approximately 30-fold over the basal level . This potent compensatory induction is a specific cellular response to MTPA's mechanism of action and distinguishes it from other polyamine pathway modulators that may not trigger such a strong feedback response.

Cancer Biology Enzymology Polyamine Biosynthesis

Coordination Chemistry: Distinct Binding Mode to Dirhodium Complexes

3-(Methylthio)propylamine (MTPA) forms adducts with the chiral dirhodium complex Rh2[MTPA]4. The binding mode and ligand exchange dynamics of these adducts with phosphine chalcogenides have been studied by variable-temperature NMR, providing insights into their properties as axial ligands . While no direct comparator is provided in the abstract, the study's focus on MTPA highlights its utility as a probe for investigating weak intermolecular interactions and chiral recognition processes.

Coordination Chemistry NMR Spectroscopy Chiral Recognition

Photodissociation Dynamics: Four Distinct Dissociation Channels Observed

The photodissociation of 3-(methylthio)propylamine was studied at 193 nm using multimass ion imaging techniques. Four distinct dissociation channels were observed, which are different from those of the related sulfur-containing amino acid chromophore, cysteamine . This difference in fragmentation pathways provides a unique fingerprint for the compound in mass spectrometry and informs its photochemical stability and reactivity.

Photochemistry Mass Spectrometry Radical Chemistry

Optimal Research and Industrial Use Cases for 3-(Methylthio)propylamine


Fabrication of Tunable Anti-Fouling Polymer Coatings for Biosensors

Use 3-(Methylthio)propylamine to functionalize polyacrylamide copolymers and create self-assembled thin films on gold surfaces. By varying the graft density of MTPA, researchers can precisely tune the film's resistance to non-specific protein adsorption, a critical parameter for improving the sensitivity and specificity of surface plasmon resonance (SPR) biosensors. The resulting films are stable, exceptionally hydrophilic, and can specifically capture histidine-tagged proteins at concentrations as low as ∼20 nM [1].

Stereoselective Synthesis of Photoactive Ruthenium Complexes for Photodynamic Therapy

Employ 3-(methylthio)propylamine (mtpa) as an N,S bidentate ligand to synthesize heteroleptic cyclometallated ruthenium complexes with high stereoselectivity. Unlike the shorter-chain analog 2-(methylthio)ethylamine (mtea), which yields isomer mixtures, mtpa provides a single, well-defined stereoisomer. These mtpa-containing complexes are photosubstitutionally active under green light, making them promising candidates for photoactivated chemotherapy (PACT) where controlled drug release is desired [2].

Mechanistic Probe in Polyamine Biosynthesis and Cancer Cell Studies

Leverage 3-(methylthio)propylamine (MTPA) as a potent and specific inhibitor of spermidine synthase. Its ability to induce a 30-fold increase in ornithine decarboxylase (ODC) activity in human leukemia cells provides a robust and quantitative readout for studying polyamine pathway regulation and feedback mechanisms. This makes MTPA an essential tool compound for researchers investigating cancer cell proliferation and developing new inhibitors of polyamine metabolism .

Investigation of Natural Antioxidant Mechanisms in Food Processing

Use 3-(methylthio)propylamine as a key intermediate to understand the antioxidant mechanism of methionine during high-temperature food processing, such as deep frying. Studies show that MTPA, formed in situ from methionine, provides antioxidant protection comparable to the synthetic standard TBHQ. This knowledge can guide the development of cleaner-label food products and natural antioxidant strategies to extend shelf-life and maintain quality [3].

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